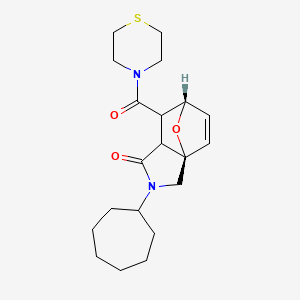

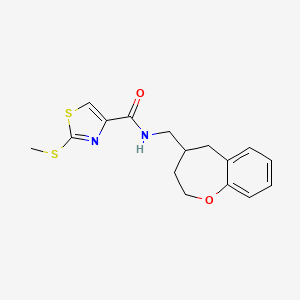

![molecular formula C19H12N2O5S2 B5521814 5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related thiazolidinone derivatives involves multi-step reactions, starting from key intermediates like 2-bromoethanone or 2-aminophenol, and employing methods such as Schiff base formation and microwave-assisted synthesis (Bhovi et al., 2010); (Zidar et al., 2009).

Molecular Structure Analysis

- X-ray diffraction studies reveal the molecular structures of thiazolidinone derivatives, showing planar thiazolidine moieties and their inclination to attached fragments (Kosma et al., 2012); (Facchinetti et al., 2011).

Chemical Reactions and Properties

- Thiazolidinone derivatives react with aldehydes under varying conditions to form substituted products or Schiff bases (Hirsova et al., 2015).

- Addition reactions with thiols and subsequent cyclization or dissociation processes are also observed (Nagase, 1974).

Physical Properties Analysis

- Thiazolidinone derivatives exhibit various crystalline forms and packing structures in solid states, influenced by hydrogen bonding and π–π stacking interactions (Rahmani et al., 2017).

Chemical Properties Analysis

- The electrochemical properties of thiazolidinone derivatives are characterized by techniques like cyclic voltammetry and differential pulse voltammetry, revealing the influence of substituents on redox potentials (Ungureanu et al., 2021).

Scientific Research Applications

Heterocyclic Tautomerism and Structural Reassignment

Research has explored the structural properties of 2-amino-1,3-thiazolidin-4-one derivatives, showing that these compounds can exist in different tautomeric forms within their crystal structures. This has implications for understanding the chemical behavior and potential reactivity of similar compounds in biological and chemical systems (Gzella et al., 2014).

Inhibitors of Protein Kinases

A study on the design and microwave synthesis of new 1,3-thiazolidin-4-ones, including compounds with structural similarities to the specified compound, identified new inhibitors of protein kinase DYRK1A. These findings are significant for developing treatments for neurological and oncological disorders (Bourahla et al., 2021).

Synthesis of Biological Agents

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has been developed, showing potential antimicrobial and analgesic activity. This research points to the versatility of thiazolidin-4-one derivatives in producing compounds with significant biological activities (Venkatesh et al., 2010).

Antimicrobial and Cytotoxic Activities

Another study synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, investigating their antimicrobial and cytotoxic activities. This research indicates the potential use of such compounds in developing new antibacterial and anticancer agents (Feitoza et al., 2012).

Synthesis and Evaluation of Anticancer Effects

The synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors demonstrate the therapeutic potential of these compounds in cancer treatment (Chandrappa et al., 2010).

properties

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S2/c22-18-17(7-11-1-3-13-15(5-11)25-9-23-13)28-19(27)21(18)20-8-12-2-4-14-16(6-12)26-10-24-14/h1-8H,9-10H2/b17-7-,20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVAFCJGFLFZNS-VEJRDGMCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)N=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)/N=C/C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

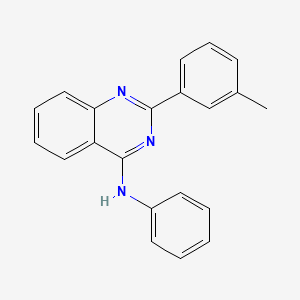

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5521743.png)

![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)

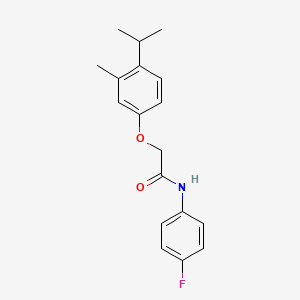

![2-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5521762.png)

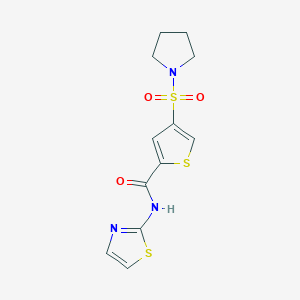

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)